molecular formula C33H34N4O5 B2935124 (11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321860-91-6

(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2935124
CAS RN: 1321860-91-6
M. Wt: 566.658
InChI Key: IWVCZOJJBIGJRU-OAPYJULQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C33H34N4O5 and its molecular weight is 566.658. The purity is usually 95%.
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Scientific Research Applications

ATM Kinase Inhibitors

Research has led to the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from an HTS hit, exhibit significant potential in probing ATM inhibition in vivo, especially when combined with DNA double-strand break (DSB)-inducing agents like irinotecan in disease-relevant models, suggesting a route for therapeutic exploration in cancer treatment and genetic disorders involving ATM kinase dysfunction S. Degorce et al., 2016.

Antimicrobial Agents

Compounds within the pyrano[2,3-c]pyridine carboxamides framework have demonstrated significant antimicrobial activity. A study synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and tested them against various bacterial and fungal strains. Many of these compounds showed considerable efficacy, rivaling or surpassing standard drugs, indicating their potential as new antimicrobial agents I. O. Zhuravel et al., 2005.

Synthesis of Heterocyclic Compounds

Enaminones and their reactions with aminoheterocycles have paved the way to synthesize diverse azolopyrimidines, azolopyridines, and quinolines. These processes involve cyclization reactions that yield compounds with potential for further pharmacological and material science applications, highlighting the versatility and synthetic utility of enaminones in heterocyclic chemistry S. Almazroa et al., 2004.

Diuretic Properties

A study on the polymorphic modifications of a particular 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed strong diuretic properties, positioning it as a potential new remedy for hypertension. This research not only showcases the pharmacological potential of such compounds but also the importance of understanding polymorphic forms for drug development S. Shishkina et al., 2018.

properties

IUPAC Name

4-(3-carbamoylphenyl)imino-N-(2,5-diethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O5/c1-3-40-24-12-13-28(41-4-2)27(19-24)36-32(39)26-18-22-16-20-9-6-14-37-15-7-11-25(29(20)37)30(22)42-33(26)35-23-10-5-8-21(17-23)31(34)38/h5,8,10,12-13,16-19H,3-4,6-7,9,11,14-15H2,1-2H3,(H2,34,38)(H,36,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVCZOJJBIGJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC(=C6)C(=O)N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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